molecular formula C12H18N6O2 B2619165 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione CAS No. 67162-66-7

3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Cat. No.: B2619165
CAS No.: 67162-66-7
M. Wt: 278.316
InChI Key: HNYHEJBDUUFDMF-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a chemical compound belonging to the class of purine derivatives It is characterized by the presence of a purine ring substituted with methyl groups at positions 3 and 7, and a 4-methylpiperazin-1-yl group at position 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione typically involves the alkylation of the purine nucleus. One common method involves the reaction of 3,7-dimethylxanthine with 4-methylpiperazine under appropriate conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is unique due to the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2/c1-15-4-6-18(7-5-15)11-13-9-8(16(11)2)10(19)14-12(20)17(9)3/h4-7H2,1-3H3,(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYHEJBDUUFDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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